HDAC Inhibitor Synthesis: Non-Brominated Analog Delivers Sub-Micromolar IC₅₀ Potency; 5-Bromo Analog is the Precursor to Unexplored C5-Aryl Derivatives
The non-brominated analog ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0) served as the starting material for a two-step synthesis of HDAC-inhibitory hydroxamic acids that achieved IC₅₀ values of 0.010–0.131 µM against HDAC enzymes, with compound 5f (IC₅₀ = 0.010 µM) exceeding the potency of the reference inhibitor SAHA (IC₅₀ = 0.025 µM) [1]. In contrast, ethyl 2-amino-5-bromooxazole-4-carboxylate (CAS 914347-40-3) contains a bromine at the 5-position that precludes its direct use in this specific HDAC inhibitor series—the 5-bromo substituent would occupy the HDAC active site tunnel region critical for binding—but enables an alternative route to C5-aryl analogs via Suzuki-Miyaura coupling that remain unexplored for HDAC activity [2].
| Evidence Dimension | Biological activity of derivatives synthesized from starting material |
|---|---|
| Target Compound Data | Direct HDAC inhibition data not available; compound serves as precursor for unexplored C5-aryl derivatives |
| Comparator Or Baseline | Ethyl 2-aminooxazole-4-carboxylate (CAS 177760-52-0): derivative 5f HDAC IC₅₀ = 0.010 µM; SAHA IC₅₀ = 0.025 µM; derivative cytotoxicity IC₅₀ in low micromolar range against SW620, PC-3, NCI-H23 cell lines |
| Quantified Difference | Comparator derivatives: 2.5-fold more potent than SAHA at best; target compound: data gap for direct comparison |
| Conditions | HDAC enzyme inhibition assay (sub-micromolar range); cytotoxicity in human cancer cell lines (SW620 colon, PC-3 prostate, NCI-H23 lung) |
Why This Matters
This establishes that the 5-bromo analog cannot be substituted for the non-brominated analog in validated HDAC inhibitor synthetic routes; procurement decisions must align with the intended derivatization strategy—brominated for C5-aryl diversification, non-brominated for unmodified 5-position SAR exploration.
- [1] Nguyen, T.T.B., et al. Bioorg. Chem. 2020, 101, 103988. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. View Source
- [2] Solomin, V.V., et al. Eur. J. Org. Chem. 2019, 2019, 2935-2944. Regiocontrolled synthesis and Suzuki-Miyaura reactions of bromooxazole building blocks. View Source
